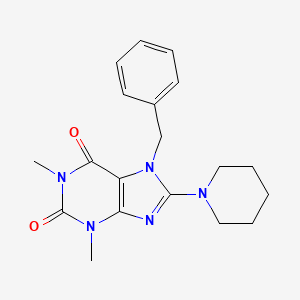

![molecular formula C18H32N2O6 B2843191 (5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate CAS No. 2306248-08-6](/img/structure/B2843191.png)

(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

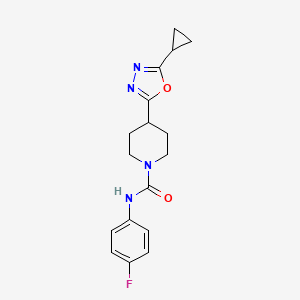

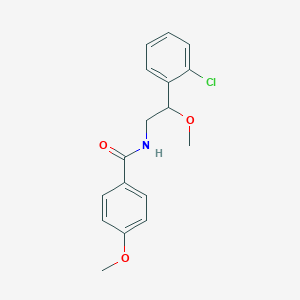

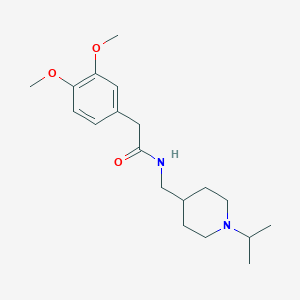

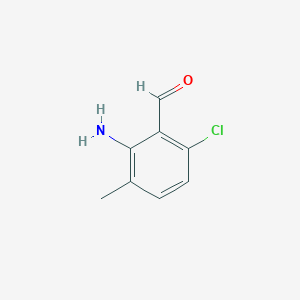

Medicinal Chemistry and Drug Development

(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate: exhibits spirocyclic features, making it an attractive scaffold for designing novel drugs. Researchers explore its potential as a core structure for developing pharmaceutical agents targeting specific receptors or enzymes. By modifying functional groups, scientists can fine-tune its biological activity, aiming for applications in areas such as antiviral, antibacterial, or anticancer therapies .

Chiral Synthesis and Asymmetric Catalysis

The chiral nature of this compound (due to the stereocenter at the 5-position) makes it valuable in asymmetric synthesis. Chemists use it as a chiral auxiliary or ligand in catalytic reactions. Its spirocyclic framework provides a unique environment for controlling stereochemistry, enabling efficient access to enantiomerically pure compounds .

Materials Science and Supramolecular Chemistry

Researchers investigate the self-assembly properties of (5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate . Its spirocyclic structure allows for interesting host-guest interactions, potentially leading to the design of new materials, sensors, or molecular recognition systems. Supramolecular chemistry studies explore its ability to form inclusion complexes with other molecules .

Organic Synthesis and Ring Expansion Reactions

The spirocyclic motif in this compound serves as a building block for constructing larger ring systems. Chemists utilize it in ring expansion reactions, where the spirocyclic ring opens up to form more complex structures. These synthetic pathways contribute to the development of diverse organic compounds .

Coordination Chemistry and Metal Complexes

The hemioxalate moiety in (5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate can coordinate with metal ions. Researchers explore its potential as a ligand in metal-organic frameworks (MOFs) or coordination complexes. These complexes may exhibit interesting properties, such as luminescence, magnetism, or catalytic activity .

Biological Studies and Molecular Probes

Scientists investigate the interaction of this compound with biological targets. By labeling it with fluorescent or radioactive tags, they create molecular probes for imaging or studying cellular processes. Its spirocyclic structure allows for unique localization within biological systems, aiding in understanding cellular pathways .

Propiedades

IUPAC Name |

(5S)-7-oxa-2-azaspiro[4.5]decane;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H15NO.C2H2O4/c2*1-2-8(7-10-5-1)3-4-9-6-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6)/t2*8-;/m00./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDPJNVTRYZODS-QXGOIDDHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNC2)COC1.C1CC2(CCNC2)COC1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]2(CCNC2)COC1.C1C[C@@]2(CCNC2)COC1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2843108.png)

![(E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2843120.png)

![N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2843121.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2843129.png)